Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-
CAS No.: 821784-39-8
Cat. No.: VC20273205
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821784-39-8 |
|---|---|
| Molecular Formula | C19H17N3O2 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 3-[5-(4-methoxyanilino)pyridin-3-yl]benzamide |
| Standard InChI | InChI=1S/C19H17N3O2/c1-24-18-7-5-16(6-8-18)22-17-10-15(11-21-12-17)13-3-2-4-14(9-13)19(20)23/h2-12,22H,1H3,(H2,20,23) |
| Standard InChI Key | PHQIODSUHZHHDH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Introduction
Chemical Identity and Molecular Properties
Fundamental Characteristics
Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-, is a synthetic small molecule with systematic IUPAC nomenclature 3-[5-(4-methoxyanilino)pyridin-3-yl]benzamide. Its molecular architecture integrates a benzamide group (a benzene ring appended with a carboxamide substituent) and a 3-pyridinyl scaffold linked to a 4-methoxyphenylamino moiety . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 821784-39-8 |
| Molecular Formula | |
| Molecular Weight | 319.4 g/mol |
| SMILES | COC1=CC=C(C=C1)NC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
| InChIKey | PHQIODSUHZHHDH-UHFFFAOYSA-N |
The compound’s exact mass is 319.1321 g/mol, and its topological polar surface area (TPSA) is 75.5 Ų, suggesting moderate solubility in polar solvents .
Spectral and Computational Data
PubChem provides computed spectral data, including hydrogen and carbon nuclear magnetic resonance (NMR) predictions. The infrared (IR) spectrum exhibits characteristic peaks for the amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) . Density functional theory (DFT) calculations predict a planar geometry for the pyridinyl-aniline segment, while the benzamide group adopts a slight torsional angle to minimize steric hindrance .
Structural Analysis and Conformational Features
Functional Group Reactivity
Key reactive sites include:
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Amide group: Susceptible to hydrolysis under acidic or basic conditions.
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Pyridine nitrogen: Participates in coordination chemistry and hydrogen bonding.
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Methoxy group: Electron-donating effects enhance aromatic ring nucleophilicity.
These features suggest potential for derivatization, such as alkylation of the amide or substitution at the pyridine’s vacant positions .
Synthetic Pathways and Challenges
Characterization Techniques
Post-synthesis characterization would employ:
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High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 320.1394.
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NMR: Expected signals include δ 8.3 ppm (pyridine H-2), δ 6.9 ppm (methoxy phenyl protons), and δ 7.5–8.1 ppm (benzamide aromatic protons) .
Research Gaps and Future Directions
Despite its intriguing structure, experimental data on this compound remain sparse. Priority research areas include:
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In vitro toxicity profiling: Cytotoxicity assays in HEK293 and HepG2 cell lines.
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Structure-Activity Relationship (SAR) studies: Modifying the methoxy group to optimize pharmacokinetics.
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Scale-up synthesis: Developing cost-effective routes for gram-scale production.
Collaborative efforts between computational chemists and pharmacologists could accelerate its transition from a structural curiosity to a therapeutic candidate.
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